molecular formula C11H14N2O2 B11895495 Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate

Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate

Cat. No.: B11895495
M. Wt: 206.24 g/mol
InChI Key: GHOOQROAGSLCAO-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate is a chemical intermediate based on the 1,6-naphthyridine scaffold, a structure of significant interest in medicinal chemistry. This scaffold is recognized as a privileged structure in drug discovery, particularly for the development of novel therapeutics. While specific analytical data for this exact ester may be limited, the 1,6-naphthyridine core is a key building block in active pharmaceutical ingredient (API) synthesis. The tetrahydronaphthyridine structure is a prominent scaffold in the development of potent and selective kinase inhibitors. Specifically, derivatives of this core have been successfully developed into highly potent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) . CDK4/6 are critical regulators of the cell cycle and are validated targets in cancer therapy, with inhibitors used in the treatment of breast cancer and other malignancies . Furthermore, this class of compounds has demonstrated application in immunology. The asymmetric synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been achieved for use as a Retinoid-related orphan receptor γt (RORγt) inverse agonist . RORγt is a master regulator of Th17 cell differentiation and is a promising therapeutic target for the treatment of various autoimmune diseases, including inflammatory bowel disease, psoriasis, and rheumatoid arthritis . As a versatile synthetic intermediate, this ester is intended for use in research and development activities, including scaffold decoration, structure-activity relationship (SAR) studies, and the synthesis of more complex bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)10-4-3-8-7-12-6-5-9(8)13-10/h3-4,12H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOOQROAGSLCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(CNCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Halogenated Precursors

The reduction of halogenated naphthyridine derivatives represents a foundational strategy for accessing the tetrahydronaphthyridine core. Early work by Krauch demonstrated the reduction of 2-nitro-1,6-naphthalenediamine using metallic sodium in liquid ammonia, though this method faced challenges in controlling exothermic side reactions . Modern adaptations employ 2-chloro-1,6-naphthalenediamine as a precursor, reduced via lithium aluminum hydride (LiAlH₄) in anhydrous ether solvents at −78°C to −50°C . This single-step reduction achieves partial saturation of the naphthyridine ring, though subsequent esterification is required to install the ethyl carboxylate moiety.

A notable advancement involves catalytic transfer hydrogenation using ruthenium complexes. For example, chloro( p-cymene)[( R,R )- N -(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) enables enantioselective reduction of dihydronaphthyridine intermediates with ammonium formate as a hydrogen donor . This method achieves >99.9% enantiomeric excess (ee) and 87% isolated yield for related tetrahydronaphthyridine esters, underscoring its potential for stereocontrolled synthesis .

Parameter Conditions
Starting Material2-Chloro-1,6-naphthalenediamine
Reducing AgentLiAlH₄ or Ru-catalyzed transfer hydrogenation
SolventAnhydrous ether (LiAlH₄) or CH₃CN (Ru catalysis)
Temperature−78°C to −50°C (LiAlH₄); 35°C (Ru catalysis)
Yield60–87%
Stereochemical OutcomeUp to >99.9% ee via Ru catalysis

Heck Reaction-Mediated Cyclization

The Heck reaction has emerged as a powerful tool for constructing the naphthyridine skeleton. A seminal route involves coupling 2-chloropyridine with ethylene gas under palladium catalysis to form 3-acyl-2-vinylpyridine intermediates . Subsequent one-pot cyclization and amination in methanol at 60°C under ammonia pressure (0.65 MPa) yields dihydronaphthyridine scaffolds . This method eliminates chromatographic purification, enhancing scalability, and achieves 79% assay yield by HPLC .

Esterification of the resultant carboxylic acid is accomplished via refluxing with ethanol and sulfuric acid, a classic Fischer esterification protocol. VulcanChem reports this step with an 89% yield after recrystallization from ethyl acetate .

Parameter Conditions
Coupling Reagent2-Chloropyridine, ethylene gas
CatalystPalladium(II) acetate
Cyclization ConditionsNH₃ pressure (0.65 MPa), 60°C, 6 h
EsterificationEthanol, H₂SO₄, reflux
Overall Yield71% (two-step)

Friedlander Annulation for Ring Formation

Adapting the Friedlander quinoline synthesis, this method condenses 2-aminopyridine derivatives with β-keto esters. A 2021 advancement utilizes choline hydroxide (ChOH) in water as a green catalyst, achieving 99% yield for 2-methyl-1,8-naphthyridine analogs . For 1,6-naphthyridines, substituting β-keto ethyl acetoacetate with cyclic ketones enables annulation at 50°C over 6 hours . The aqueous conditions minimize byproducts, though the ester group’s position requires careful substrate design.

Parameter Conditions
Substrates2-Aminopyridine, β-keto ethyl acetoacetate
CatalystCholine hydroxide (1 mol%)
SolventWater
Temperature50°C
Yield>90%

Copper-Catalyzed Coupling and Cyclization

Ullmann-type coupling introduces substituents at the naphthyridine C-2 position. A protocol from ARKAT-USA employs CuI with N,N′-dimethylethylenediamine to couple iodoarenes with propargyl amines . For ethyl carboxylate installation, tert-butyl acetoacetate is reacted with propargylamine under reflux, followed by ester hydrolysis and re-esterification . This method offers modularity but requires multiple steps, yielding 45–60% over three stages .

Parameter Conditions
Coupling ReagentsIodoarene, propargylamine
CatalystCuI, N,N′-dimethylethylenediamine
EsterificationEthanol, H₂SO₄, reflux
Total Yield45–60%

Direct Esterification of Carboxylic Acid Intermediates

The most straightforward route involves esterifying preformed 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid. VulcanChem outlines refluxing the acid with excess ethanol and sulfuric acid, achieving 89% yield after neutralization and extraction . The carboxylic acid precursor is accessible via hydrolysis of nitrile intermediates or oxidation of hydroxymethyl derivatives .

Parameter Conditions
Acid Source5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid
Esterification AgentEthanol, H₂SO₄
ConditionsReflux, 6–12 h
Yield89%

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reagents/Conditions :

  • Acidic hydrolysis : Concentrated HCl, reflux.

  • Basic hydrolysis : NaOH (aqueous or alcoholic), heat.

Products :
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid.

Mechanism :

  • Base-mediated saponification cleaves the ester into a carboxylate salt, which is acidified to the free acid.

  • Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

Applications :
This reaction is critical for synthesizing bioactive derivatives, as the carboxylic acid can be further functionalized (e.g., amidation) .

Reduction Reactions

The tetrahydro-naphthyridine ring and ester group participate in reduction reactions.

Ester Reduction

Reagents/Conditions :

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether or THF.

Products :
(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)methanol.

Mechanism :
LiAlH₄ reduces the ester to a primary alcohol.

Ring Reduction

Reagents/Conditions :

  • Hydrogen gas (H₂) with palladium (Pd/C) or ruthenium catalysts.

Products :
Saturated decahydro-1,6-naphthyridine derivatives.

Note :
Enantioselective reductions using Ru catalysts (e.g., Noyori-type) have been employed to access chiral intermediates for pharmaceuticals .

Oxidation Reactions

Oxidation targets the tetrahydro ring or nitrogen atoms.

Reagents/Conditions :

  • Ring oxidation : Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Nitrogen oxidation : Meta-chloroperbenzoic acid (mCPBA).

Products :

  • Partially oxidized dihydro-naphthyridines or N-oxides.

Applications :
Oxidation modifies electronic properties, enhancing binding to biological targets .

Alkylation and Acylation

The nitrogen atoms in the naphthyridine ring undergo alkylation or acylation.

Reagents/Conditions :

  • Alkylation : Alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃).

  • Acylation : Acyl chlorides (e.g., acetyl chloride) in anhydrous DCM.

Products :

  • N-Alkylated or N-acylated derivatives.

Mechanism :
The lone pair on nitrogen attacks electrophilic alkyl/acyl groups.

Applications :
These reactions introduce diversity for structure-activity relationship (SAR) studies.

Cycloaddition and Ring-Opening Reactions

The compound participates in [4+2] cycloadditions with dienophiles.

Reagents/Conditions :

  • Dienophiles (e.g., maleic anhydride) under thermal or microwave conditions.

Products :
Bicyclic adducts or fused heterocycles.

Note :
Such reactions expand the scaffold’s complexity for drug discovery .

Industrial and Synthetic Relevance

  • Scale-Up : Continuous flow reactors optimize yield and purity for large-scale production.

  • Green Chemistry : Ammonia-mediated cyclization and chromatography-free purification reduce waste .

Scientific Research Applications

Biological Applications

Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate exhibits a range of biological activities that have been explored in various studies:

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit antimicrobial properties against various pathogens. This compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines. The mechanisms include:

  • Inhibition of DNA Topoisomerase : This enzyme is crucial for DNA replication and transcription.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Antileishmanial Activity

Recent investigations have shown significant activity against Leishmania species with effective concentrations (EC₅₀) in the low micromolar range. For instance:

  • EC₅₀ values reported around 12.86 µM indicate potent activity against the parasite while maintaining selectivity towards non-infected cells .

Antituberculosis Activity

A library synthesis study utilizing naphthyridine scaffolds revealed significant inhibitory effects against Mycobacterium tuberculosis. Lead candidates demonstrated efficacy at concentrations that were non-toxic to mammalian cells .

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial strains. Results showed a minimum inhibitory concentration (MIC) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Line Studies

Research published in Cancer Letters evaluated the cytotoxic effects of this compound on various cancer cell lines including breast and lung cancer cells. The study highlighted that concentrations ranging from 1 to 15 µM effectively reduced cell viability by inducing apoptosis.

Mechanism of Action

The mechanism of action of Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity . This interaction can lead to various pharmacological effects, such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Isomers and Positional Variations

Ethyl 5,6,7,8-Tetrahydro-1,6-Naphthyridine-3-Carboxylate (CAS 741736-93-6)
  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Key Differences : The ester group is at the 3-position instead of the 2-position. This positional isomerism may alter electronic distribution and steric interactions, affecting reactivity and binding affinity in biological systems.
  • Synthesis : Prepared via palladium-catalyzed cross-coupling reactions, similar to methods used for the 2-carboxylate analog but with distinct regioselectivity .
Ethyl 4-Chloro-5,6,7,8-Tetrahydro-1,6-Naphthyridine-3-Carboxylate (CAS 1211518-07-8)
  • Molecular Formula : C₁₁H₁₃ClN₂O₂
  • Key Differences: Incorporates a chlorine substituent at the 4-position.

Functional Group Modifications

Ethyl 2-Hydroxy-5,6,7,8-Tetrahydro-1,6-Naphthyridine-5-Carboxylate Hydrochloride (CAS 1955506-15-6)
  • Molecular Formula : C₁₁H₁₅ClN₂O₃
  • Key Differences : A hydroxyl group at the 2-position and a carboxylate ester at the 5-position. The hydroxyl group increases polarity, improving aqueous solubility, while the hydrochloride salt enhances stability for pharmaceutical formulations .
Ethyl 8-Hydroxy-5-Methyl-6-Oxo-5,6-Dihydro-1,5-Naphthyridine-2-Carboxylate
  • Synthesis : Produced via sulfuric acid-catalyzed esterification of the corresponding carboxylic acid (82% yield). The 6-oxo group introduces a ketone functionality, which may influence redox properties and metabolic stability .

Heteroatom and Ring System Variations

Ethyl 2-Sulfanylidenedecahydro-1,6-Naphthyridine-6-Carboxylate
  • Key Differences : Incorporates a sulfur atom in the thione form. Synthesized using Lawesson’s reagent (94% yield), this analog exhibits distinct crystallographic properties, confirmed by X-ray diffraction, with a half-chair conformation in the tetrahydropyridine ring .
6-Phenyl-2-Styryl-3-Pyridinecarboxylic Acid Derivatives
  • Example : 2,6,7-Triphenyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one (66% yield via P₂O₅/H₃PO₄ condensation). The styryl and phenyl substituents enhance π-π stacking interactions, relevant for materials science applications .

Biological Activity

Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Formula and Structure:

  • Molecular Formula: C12_{12}H15_{15}N3_{3}O2_{2}
  • Molecular Weight: 235.29 g/mol
  • IUPAC Name: this compound
  • CAS Number: 260247-85-6

Synthesis:
The synthesis of this compound has been achieved through various methods. One notable method involves asymmetric synthesis techniques that utilize a combination of Heck-type vinylation and ruthenium-catalyzed enantioselective transfer hydrogenation . This approach has been recognized for its efficiency and the ability to produce the compound without the need for extensive purification processes.

Biological Activity

This compound exhibits a range of biological activities:

1. Anticancer Activity:
Research indicates that derivatives of naphthyridine compounds possess significant anticancer properties. In particular, studies have shown that these compounds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . For example:

CompoundCell LineIC50_{50} (µM)
TAK-828FSW620 (colorectal carcinoma)0.55
TAK-828FHeLa (cervical cancer)0.87

2. Kinase Inhibition:
Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as VEGFR-2 and CDK2. The inhibition of these kinases is crucial in cancer progression and angiogenesis . Specific IC50_{50} values for kinase inhibition include:

Kinase TargetIC50_{50} (µM)
VEGFR-21.46
CDK20.36

3. Neuroprotective Effects:
In addition to anticancer properties, compounds in this class have shown potential neuroprotective effects by modulating neurotransmitter systems. They may act as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Case Study 1: Anticancer Efficacy
A study published in MDPI demonstrated that a derivative of ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine significantly reduced tumor growth in xenograft models when administered orally . The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study 2: Kinase Inhibition
Another research effort focused on the selective inhibition of CDK enzymes by naphthyridine derivatives. The study revealed that certain modifications to the naphthyridine structure enhanced selectivity and potency against CDK2 compared to other kinases . This finding underscores the potential for developing targeted cancer therapies based on this scaffold.

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